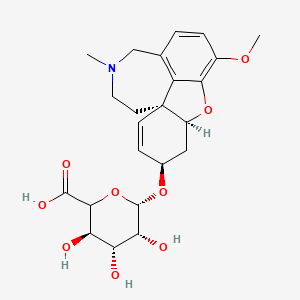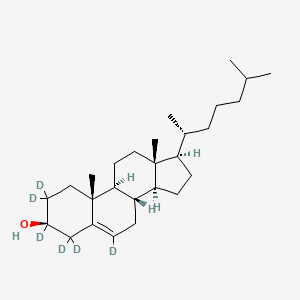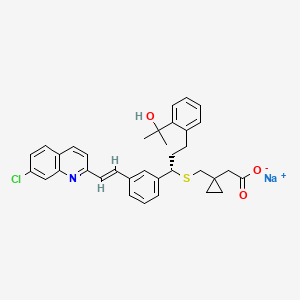
Galanthamin-beta-D-Glucuronid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galanthamine beta-D-Glucuronide: is a metabolite of galanthamine, an alkaloid derived from various plants such as Galanthus nivalis (common snowdrop) and other members of the Amaryllidaceae family. Galanthamine is known for its use in the treatment of Alzheimer’s disease due to its ability to inhibit acetylcholinesterase. Galanthamine beta-D-Glucuronide is formed in the body as a result of the glucuronidation of galanthamine, which enhances its solubility and facilitates its excretion .
Wissenschaftliche Forschungsanwendungen
Galanthamine beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of galanthamine.
Biology: Researchers use it to investigate the metabolic pathways and enzymatic processes involved in glucuronidation.
Medicine: It serves as a biomarker for monitoring galanthamine therapy in patients with Alzheimer’s disease.
Industry: The compound is utilized in the development of new drugs and therapeutic agents targeting acetylcholinesterase
Wirkmechanismus
Target of Action
Galanthamine beta-D-Glucuronide is a metabolite of Galanthamine , which is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . This enzyme is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .
Mode of Action
Galanthamine works by blocking the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .
Biochemical Pathways
The biochemical pathways affected by Galanthamine involve the cholinergic system. By inhibiting the AChE enzyme, Galanthamine increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft . This enhances cholinergic neuron function and signaling .
Pharmacokinetics
Galanthamine is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabeled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .
Result of Action
The result of Galanthamine’s action is an increase in acetylcholine neurotransmission, which can have cognitive effects. The therapeutic effects of galanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .
Action Environment
The action of Galanthamine can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as those in the cytochrome P450 system, can affect the metabolism of the drug . Additionally, renal function can impact the clearance of the drug
Biochemische Analyse
Biochemical Properties
Galanthamine beta-D-Glucuronide interacts with various enzymes and proteins in the body. It is a product of glucuronidation, a major metabolic pathway involving the addition of a glucuronic acid moiety to a substrate molecule The glucuronidation process enhances the solubility of hydrophobic compounds, facilitating their excretion from the body .
Cellular Effects
The effects of Galanthamine beta-D-Glucuronide on cellular processes are primarily related to its parent compound, galanthamine. Galanthamine is known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting this enzyme, galanthamine increases the concentration of acetylcholine in the brain, thereby enhancing cognitive function . As a metabolite of galanthamine, Galanthamine beta-D-Glucuronide may share some of these cellular effects.
Molecular Mechanism
The molecular mechanism of Galanthamine beta-D-Glucuronide is closely tied to its parent compound, galanthamine. Galanthamine acts as a competitive and reversible inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing acetylcholine from accessing the site and being broken down. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neuron function and signaling .
Temporal Effects in Laboratory Settings
It is known that the parent compound, galanthamine, is metabolized in the liver through the process of glucuronidation to form Galanthamine beta-D-Glucuronide
Dosage Effects in Animal Models
Studies on galanthamine have shown that it is administered orally in animal models, and its effects can vary with different dosages
Metabolic Pathways
Galanthamine beta-D-Glucuronide is involved in the glucuronidation metabolic pathway . This pathway involves the addition of a glucuronic acid group to a substrate molecule, increasing its solubility and facilitating its excretion from the body. The enzymes involved in this process are the UGTs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of galanthamine beta-D-Glucuronide typically involves the glucuronidation of galanthamine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to galanthamine. Chemical glucuronidation can be performed using glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods: Industrial production of galanthamine beta-D-Glucuronide may involve biotechnological approaches, including the use of genetically engineered microorganisms or plant cell cultures to produce the compound in large quantities. These methods offer a sustainable and scalable approach to meet the demand for this metabolite .
Analyse Chemischer Reaktionen
Types of Reactions: Galanthamine beta-D-Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the glucuronide moiety can release the parent compound, galanthamine. Oxidation and reduction reactions can modify the functional groups on the galanthamine molecule, potentially altering its pharmacological properties .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the glucuronide bond, releasing galanthamine.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize galanthamine beta-D-Glucuronide.
Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups on the molecule.
Major Products Formed: The major products formed from these reactions include galanthamine (from hydrolysis) and various oxidized or reduced derivatives of galanthamine .
Vergleich Mit ähnlichen Verbindungen
Rivastigmine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.
Tacrine: An older acetylcholinesterase inhibitor with more adverse side effects compared to galanthamine
Uniqueness: Galanthamine beta-D-Glucuronide is unique due to its formation through glucuronidation, which enhances its solubility and facilitates excretion. This property distinguishes it from other acetylcholinesterase inhibitors that may not undergo similar metabolic transformations .
Eigenschaften
CAS-Nummer |
464189-56-8 |
|---|---|
Molekularformel |
C23H29NO9 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO9/c1-24-8-7-23-6-5-12(31-22-18(27)16(25)17(26)20(33-22)21(28)29)9-14(23)32-19-13(30-2)4-3-11(10-24)15(19)23/h3-6,12,14,16-18,20,22,25-27H,7-10H2,1-2H3,(H,28,29)/t12-,14-,16-,17-,18+,20-,22+,23-/m0/s1 |
InChI-Schlüssel |
YWSWSACTOVQVLT-XQOVBZHCSA-N |
SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Isomerische SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Synonyme |
(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-yl β-D-Glucopyranosiduronic Acid; _x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)



![(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1140994.png)

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)





![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)
